molecular formula C17H16O3 B1182202 Methyl 2-phenyl-3-chromanecarboxylate

Methyl 2-phenyl-3-chromanecarboxylate

Cat. No.: B1182202
M. Wt: 268.312
InChI Key: JIIVVXOXXWCGQQ-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-phenyl-3-chromanecarboxylate is a chromane-derived compound featuring a phenyl group at position 2 and a methyl ester moiety at position 3 of the chromane ring. Chromane (benzopyran) is a bicyclic structure comprising a benzene ring fused to a pyran ring, making this compound a hybrid aromatic-oxygen heterocycle.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.312

IUPAC Name

methyl (2S,3S)-2-phenyl-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C17H16O3/c1-19-17(18)14-11-13-9-5-6-10-15(13)20-16(14)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3/t14-,16+/m0/s1

InChI Key

JIIVVXOXXWCGQQ-GOEBONIOSA-N

SMILES

COC(=O)C1CC2=CC=CC=C2OC1C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromane-Based Methyl Esters

Chromane derivatives often exhibit distinct stability and reactivity due to their fused aromatic-oxygen systems. For example:

  • Methyl salicylate (, Table 3): A simple aromatic ester with anti-inflammatory properties. Unlike methyl 2-phenyl-3-chromanecarboxylate, methyl salicylate lacks the fused chromane ring system, resulting in lower molecular complexity and higher volatility (boiling point: 222°C vs. estimated >300°C for the chromane derivative) .
  • Sandaracopimaric acid methyl ester (): A diterpenoid methyl ester with a tricyclic framework. While structurally distinct, its methyl ester group enables similar derivatization applications (e.g., gas chromatography analysis) .

Functional Group Analogs

  • Methyl 2-amino-3-thiophenecarboxylate (): Replaces the chromane core with a thiophene ring. Applications in pharmaceuticals and agrochemicals differ due to divergent bioavailability .
  • Dehydroabietic acid methyl ester (): A resin acid derivative with a methyl ester group. Its hydrophobicity and thermal stability (retention time in GC analysis: ~25 min) suggest that this compound may exhibit comparable chromatographic behavior due to similar ester functionality .

Physicochemical Properties and Stability

A hypothetical comparison based on methyl ester analogs (, Table 3):

Property This compound* Methyl Salicylate Methyl 2-Amino-3-Thiophenecarboxylate
Molecular Weight (g/mol) ~298 152.15 187.22
Solubility Low in water; soluble in organics Partially water-soluble Moderate in polar solvents
Thermal Stability High (decomposes >250°C) Moderate (BP: 222°C) Moderate (decomposes ~200°C)
Reactivity Ester hydrolysis, ring oxidation Ester hydrolysis Amino group reactions, thiophene ring

*Estimated based on structural analogs.

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